

Application of "2-Methyl-4-(trifluoromethoxy)phenol" in agrochemical development

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Compound of Interest

Compound Name:	2-Methyl-4-(trifluoromethoxy)phenol
Cat. No.:	B144101

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

"**2-Methyl-4-(trifluoromethoxy)phenol**" is a crucial building block in the synthesis of advanced agrochemicals. The presence of both a methyl group and a trifluoromethoxy group on the phenol ring imparts unique physicochemical properties to derivative molecules, enhancing their biological activity and metabolic stability.^[1] The trifluoromethoxy group, in particular, is known to increase lipophilicity and binding affinity to target enzymes, making it a valuable moiety in the design of potent herbicides, fungicides, and insecticides.^[2]

This document outlines the application of "**2-Methyl-4-(trifluoromethoxy)phenol**" as an intermediate in the development of novel agrochemicals, with a focus on a promising class of herbicides: 2-phenylpyridine derivatives that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

Key Applications:

- Intermediate for Herbicide Synthesis: "**2-Methyl-4-(trifluoromethoxy)phenol**" is a key precursor for the synthesis of 2-phenylpyridine-based herbicides. These herbicides have demonstrated high efficacy against a broad spectrum of weeds.
- Intermediate for Fungicide and Insecticide Development: The structural motif of "**2-Methyl-4-(trifluoromethoxy)phenol**" can be incorporated into novel fungicides, particularly strobilurin analogues, and insecticides. The trifluoromethoxy group can enhance the potency and spectrum of activity of these compounds.^{[3][4]}

Featured Application: Synthesis of 2-Phenylpyridine Herbicides

Recent research has highlighted the potential of 2-phenylpyridine derivatives containing a trifluoromethoxy moiety as potent herbicides.^[5] These compounds act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.

One such derivative, 3-Chloro-2-(2-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine, has been synthesized and shows significant herbicidal activity.^[5] The synthesis utilizes a key intermediate derived from a "**2-Methyl-4-hydroxyphenol**" structure, demonstrating the utility of "**2-Methyl-4-(trifluoromethoxy)phenol**" in accessing this class of compounds.

Quantitative Data: Herbicidal Activity of a Representative 2-Phenylpyridine Derivative

The following table summarizes the herbicidal activity of compound 7a (a close analog of the derivative of "**2-Methyl-4-(trifluoromethoxy)phenol**", where the trifluoromethoxy group is on the benzyl ether part) against various weeds and its inhibitory effect on the PPO enzyme from *Nicotiana tabacum* (NtPPO).^[5]

Compound/Parameter	Abutilon theophrasti (Velvetleaf)	Amaranthus retroflexus (Redroot Pigweed)	Eclipta prostrata (False Daisy)	Digitaria sanguinalis (Large Crabgrass)	Setaria viridis (Green Foxtail)	NtPPO Inhibition
Compound 7a						
ED ₅₀ (g a.i./hm ²)	13.32	5.48	>37.5	>37.5	>37.5	
IC ₅₀ (nM)	9.4					
Fomesafen (Commercial Standard)						
ED ₅₀ (g a.i./hm ²)	36.39	10.09	-	-	-	
IC ₅₀ (nM)	110.5					

ED₅₀: The dose required to cause a 50% reduction in plant growth. IC₅₀: The concentration required to inhibit 50% of the enzyme's activity. a.i./hm²: active ingredient per hectare.

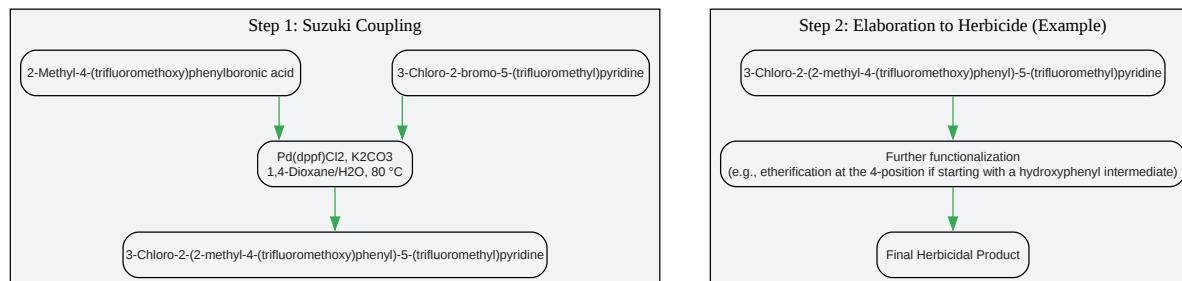
Experimental Protocols

Synthesis of a 2-Phenylpyridine Herbicide Intermediate

This protocol describes a synthetic route analogous to the one used for preparing the herbicidal 2-phenylpyridine derivatives, illustrating how "**2-Methyl-4-(trifluoromethoxy)phenol**" can be utilized.

Objective: To synthesize a key intermediate, a substituted 2-phenylpyridine, which can be further elaborated into a potent herbicide.

Reaction Scheme:



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Caption: Synthetic pathway for a 2-phenylpyridine herbicide.

Materials:

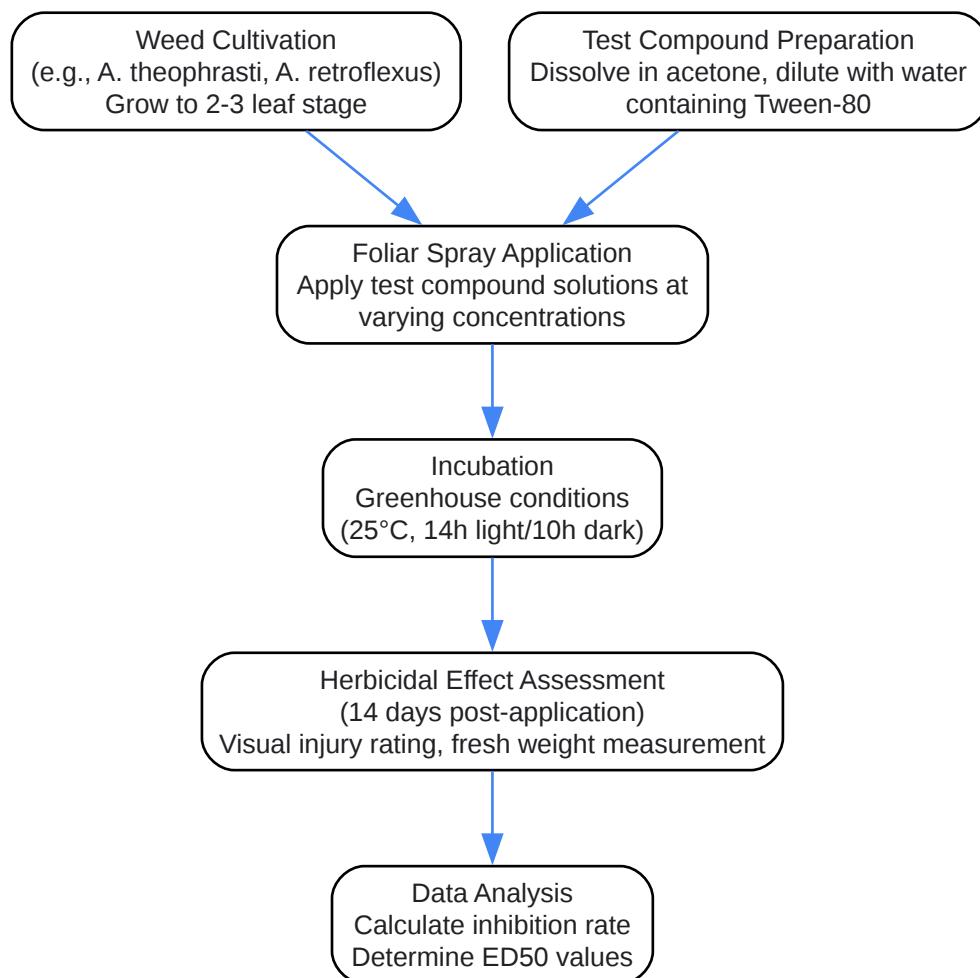
- 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (derived from **2-Methyl-4-(trifluoromethoxy)phenol**)
- 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure (Suzuki Coupling):

- To a reaction flask, add 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), 3-Chloro-2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
- Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
- Degas the mixture by bubbling with nitrogen for 15 minutes.
- Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
- After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyridine intermediate.

Bioassay for Herbicidal Activity (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.

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Caption: Workflow for post-emergence herbicidal activity bioassay.

Materials:

- Seeds of target weed species (e.g., *Abutilon theophrasti*, *Amaranthus retroflexus*)
- Pots with a suitable soil mixture
- Test compound
- Acetone
- Tween-80

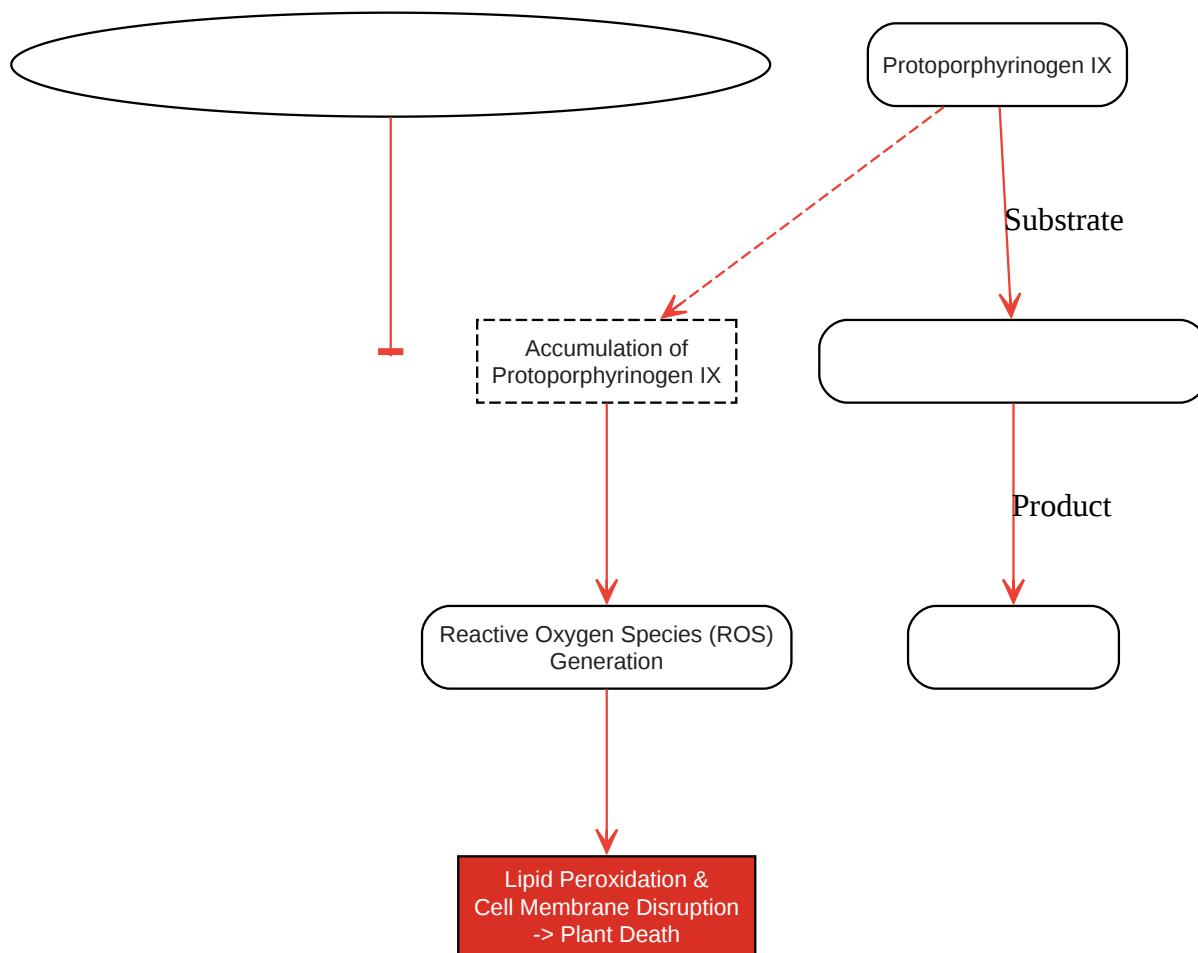
- Deionized water
- Spray bottle or automated sprayer
- Controlled environment greenhouse

Procedure:

- Sow the seeds of the target weed species in pots and cultivate them in a greenhouse until they reach the 2-3 leaf stage.
- Prepare a stock solution of the test compound by dissolving it in a small amount of acetone.
- Prepare a series of spray solutions by diluting the stock solution with deionized water containing 0.1% Tween-80 to achieve the desired concentrations.
- Spray the weed seedlings uniformly with the test solutions until the foliage is wet. A control group should be sprayed with the water/acetone/Tween-80 solution without the test compound.
- Return the treated plants to the greenhouse and maintain them under controlled conditions (e.g., 25°C, 14-hour photoperiod) for 14 days.
- After 14 days, assess the herbicidal effect by visually rating the plant injury and by measuring the fresh weight of the aerial parts of the plants.
- Calculate the percentage of growth inhibition relative to the control group.
- Determine the ED₅₀ value by probit analysis of the dose-response data.

Mechanism of Action: PPO Inhibition

The herbicidal activity of the 2-phenylpyridine derivatives synthesized from "**2-Methyl-4-(trifluoromethoxy)phenol**" is attributed to the inhibition of the Protoporphyrinogen Oxidase (PPO) enzyme.

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Caption: PPO inhibition by 2-phenylpyridine herbicides.

This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light and oxygen, this accumulated substrate leads to the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately resulting in the death of the plant. The high efficacy of these herbicides is due to the strong binding of the inhibitor to the active site of the PPO enzyme.

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